molecular formula C17H26N2 B14598844 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine CAS No. 61147-60-2

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine

Cat. No.: B14598844
CAS No.: 61147-60-2
M. Wt: 258.4 g/mol
InChI Key: JPSMWKZUMBISBG-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is a compound known for its stability and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a stable free radical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced compounds .

Scientific Research Applications

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its stable free radical nature. It interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is unique due to its specific structure, which imparts stability and reactivity in various chemical reactions. Its ability to act as a stable free radical makes it valuable in both research and industrial applications .

Properties

CAS No.

61147-60-2

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine

InChI

InChI=1S/C17H26N2/c1-14(15-10-7-6-8-11-15)18-19-16(2,3)12-9-13-17(19,4)5/h6-8,10-11H,9,12-13H2,1-5H3

InChI Key

JPSMWKZUMBISBG-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1C(CCCC1(C)C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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